molecular formula C10H12N2O2 B1356094 N-(5-Acetyl-2-methylpyridin-4-yl)acetamide CAS No. 91842-97-6

N-(5-Acetyl-2-methylpyridin-4-yl)acetamide

Cat. No.: B1356094
CAS No.: 91842-97-6
M. Wt: 192.21 g/mol
InChI Key: ZCJROZLZSLBYIF-UHFFFAOYSA-N
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Description

N-(5-Acetyl-2-methylpyridin-4-yl)acetamide is an organic compound with the molecular formula C10H12N2O2 This compound features a pyridine ring substituted with acetyl and methyl groups, making it a derivative of pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Acetyl-2-methylpyridin-4-yl)acetamide typically involves the acylation of 5-acetyl-2-methylpyridine. One common method is as follows:

    Starting Material: 5-Acetyl-2-methylpyridine.

    Reagent: Acetic anhydride.

    Catalyst: A base such as pyridine or triethylamine.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete acylation.

The reaction proceeds as follows:

5-Acetyl-2-methylpyridine+Acetic anhydrideThis compound\text{5-Acetyl-2-methylpyridine} + \text{Acetic anhydride} \rightarrow \text{this compound} 5-Acetyl-2-methylpyridine+Acetic anhydride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-Acetyl-2-methylpyridin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or nucleophiles like sodium methoxide for methoxylation.

Major Products

    Oxidation: Formation of N-(5-carboxy-2-methylpyridin-4-yl)acetamide.

    Reduction: Formation of N-(5-hydroxy-2-methylpyridin-4-yl)acetamide.

    Substitution: Formation of various substituted pyridine derivatives depending on the reagent used.

Scientific Research Applications

N-(5-Acetyl-2-methylpyridin-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism by which N-(5-Acetyl-2-methylpyridin-4-yl)acetamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The acetyl and methyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

N-(5-Acetyl-2-methylpyridin-4-yl)acetamide can be compared with other pyridine derivatives such as:

    N-(5-Chloro-2-methylpyridin-4-yl)acetamide: Similar structure but with a chloro substituent, which can alter its reactivity and biological activity.

    N-(5-Hydroxy-2-methylpyridin-4-yl)acetamide: Contains a hydroxy group, making it more polar and potentially more reactive in certain chemical reactions.

    N-(5-Methoxy-2-methylpyridin-4-yl)acetamide: The methoxy group can influence the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Properties

IUPAC Name

N-(5-acetyl-2-methylpyridin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-6-4-10(12-8(3)14)9(5-11-6)7(2)13/h4-5H,1-3H3,(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJROZLZSLBYIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)C(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90562662
Record name N-(5-Acetyl-2-methylpyridin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91842-97-6
Record name N-(5-Acetyl-2-methylpyridin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90562662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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